molecular formula C10H13BrO4 B8374837 1,2-Dimethoxy-3-bromo-4-(methoxymethoxy)benzene

1,2-Dimethoxy-3-bromo-4-(methoxymethoxy)benzene

Cat. No.: B8374837
M. Wt: 277.11 g/mol
InChI Key: MXAMKQXDLALDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethoxy-3-bromo-4-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C10H13BrO4 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

3-bromo-1,2-dimethoxy-4-(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO4/c1-12-6-15-7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,6H2,1-3H3

InChI Key

MXAMKQXDLALDRX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)OC)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,2-bis(methyloxy)-4-{[(methyloxy)methyl]oxy}benzene (4.0 g) and TMEDA (3.93 ml) in dry diethyl ether (50 ml) was added tert-butyllithium (1.7M in pentane, 23.76 ml) at −70 C. The reaction was stirred at this temperature for 1 h before adding bromine (0.15 ml). This was allowed to stir at 0 C. for 3 h. The reaction was quenched by addition of 20% aqueous sodium dithionite and extracted with ethyl acetate. The organics were washed with dilute hydrochloric acid, aqueous sodium bicarbonate, brine and dried over sodium sulphate to yield a crude product. This was purified through silica, eluting with 0-10% ethyl acetate in hexane to give the title compound, 1.4 g
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.93 mL
Type
reactant
Reaction Step One
Quantity
23.76 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two

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